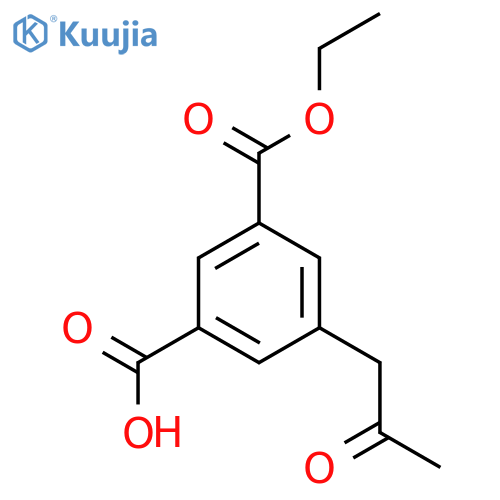

Cas no 1806669-54-4 (Ethyl 3-carboxy-5-(2-oxopropyl)benzoate)

Ethyl 3-carboxy-5-(2-oxopropyl)benzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-carboxy-5-(2-oxopropyl)benzoate

-

- インチ: 1S/C13H14O5/c1-3-18-13(17)11-6-9(4-8(2)14)5-10(7-11)12(15)16/h5-7H,3-4H2,1-2H3,(H,15,16)

- InChIKey: LDZZBHGDKSMHDI-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(C1=CC(C(=O)O)=CC(=C1)CC(C)=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 336

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 80.7

Ethyl 3-carboxy-5-(2-oxopropyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015004681-1g |

Ethyl 3-carboxy-5-(2-oxopropyl)benzoate |

1806669-54-4 | 97% | 1g |

1,504.90 USD | 2021-05-31 |

Ethyl 3-carboxy-5-(2-oxopropyl)benzoate 関連文献

-

1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

Ethyl 3-carboxy-5-(2-oxopropyl)benzoateに関する追加情報

Comprehensive Guide to Ethyl 3-carboxy-5-(2-oxopropyl)benzoate (CAS No. 1806669-54-4): Properties, Applications, and Market Insights

Ethyl 3-carboxy-5-(2-oxopropyl)benzoate (CAS No. 1806669-54-4) is a specialized organic compound with a unique molecular structure that makes it valuable in various chemical and pharmaceutical applications. This ester derivative combines a benzoate core with functional groups such as carboxyl and oxopropyl, offering versatile reactivity. Researchers and industries are increasingly interested in this compound due to its potential in drug synthesis, material science, and specialty chemicals.

The chemical formula of Ethyl 3-carboxy-5-(2-oxopropyl)benzoate reflects its multifunctional nature, enabling it to participate in diverse reactions. Its CAS number 1806669-54-4 serves as a unique identifier in global chemical databases, ensuring precise tracking in research and commercial use. The compound's stability under controlled conditions and its solubility in common organic solvents enhance its practicality in laboratory and industrial settings.

One of the trending topics in chemistry today is the search for sustainable and efficient synthetic intermediates. Ethyl 3-carboxy-5-(2-oxopropyl)benzoate aligns with this demand, as it can act as a building block for more complex molecules. Its carboxyl and ketone functional groups make it a candidate for green chemistry applications, where reducing waste and improving atom economy are priorities. Researchers are exploring its role in catalytic processes and biodegradable material development.

In the pharmaceutical sector, CAS 1806669-54-4 is gaining attention for its potential in drug discovery. The compound's structure allows for modifications that can lead to novel active pharmaceutical ingredients (APIs). Recent studies highlight its utility in designing anti-inflammatory and antimicrobial agents, addressing global health challenges. The rise of AI-driven drug discovery has also increased interest in such versatile intermediates, as they can accelerate the development of new therapies.

The market for Ethyl 3-carboxy-5-(2-oxopropyl)benzoate is expanding, driven by demand from specialty chemical manufacturers and research institutions. Suppliers are focusing on high-purity grades to meet the needs of advanced applications. Pricing trends indicate steady growth, reflecting its niche but critical role in innovation. Companies are also investing in scalable synthesis methods to ensure consistent supply for industrial and academic users.

From an environmental perspective, the compound's biodegradability and low toxicity profile are under evaluation. Regulatory agencies emphasize the importance of understanding the ecological impact of chemical intermediates, and 1806669-54-4 is no exception. Early data suggest that it poses minimal risk when handled according to safety guidelines, making it a preferable choice for sustainable chemistry initiatives.

For researchers working with Ethyl 3-carboxy-5-(2-oxopropyl)benzoate, proper storage and handling are essential. The compound should be kept in a cool, dry place, away from strong oxidizers. Safety data sheets (SDS) provide detailed instructions to ensure safe usage in laboratories. As with all chemicals, personal protective equipment (PPE) such as gloves and goggles is recommended during handling.

Looking ahead, the future of CAS 1806669-54-4 appears promising. Advances in synthetic methodology and growing applications in life sciences are expected to drive further interest. Collaborative efforts between academia and industry will likely uncover new uses for this compound, solidifying its position in the chemical landscape. For those seeking reliable information, peer-reviewed journals and reputable suppliers remain the best sources.

In summary, Ethyl 3-carboxy-5-(2-oxopropyl)benzoate (CAS No. 1806669-54-4) is a compound with significant potential across multiple fields. Its unique properties, combined with evolving market trends, make it a subject of ongoing research and commercial interest. Whether you are a chemist, a procurement specialist, or a student, understanding this compound's role can provide valuable insights into modern chemical innovation.

1806669-54-4 (Ethyl 3-carboxy-5-(2-oxopropyl)benzoate) 関連製品

- 1448064-89-8(N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-1,3-benzothiazole-2-carboxamide)

- 2228991-36-2(2-[1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)cyclopropyl]acetic acid)

- 2148572-67-0(2-amino-5-ethoxy-4-hydroxypentanamide)

- 2248310-66-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonylacetate)

- 1806374-35-5(Methyl 2-(2-bromopropanoyl)-3-cyanobenzoate)

- 1207035-16-2(3-(benzenesulfonyl)-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenylpropanamide)

- 2229393-28-4(4-(5-nitropyridin-2-yl)oxane-2,6-dione)

- 1804668-55-0(2-Bromo-6-(chloromethyl)-4-(difluoromethyl)pyridine-3-carboxylic acid)

- 100-86-7(2-Methyl-1-phenyl-2-propanol)

- 1305324-92-8(2-(tert-Butyl)oxazolo4,5-cpyridine-7-carboxylic acid)